Product packaging for 2,2-Diethyl-4,4-dimethylpentan-1-ol(Cat. No.:CAS No. 114644-10-9)

2,2-Diethyl-4,4-dimethylpentan-1-ol

Cat. No.: B15420569
CAS No.: 114644-10-9
M. Wt: 172.31 g/mol
InChI Key: GHPGHLUNHYAOOG-UHFFFAOYSA-N
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Description

2,2-Diethyl-4,4-dimethylpentan-1-ol is a branched-chain primary alcohol of significant interest in advanced chemical research and development. Characterized by its unique steric hindrance imparted by the geminal diethyl and dimethyl groups on its carbon backbone, this compound serves as a valuable intermediate in exploratory organic synthesis. Its structure suggests potential utility in the development of novel fragrances, complex polymers, and specialized solvents, where its defined branching can influence properties like hydrophobicity, viscosity, and thermal stability. As a high-purity solid, it is suited for method development and as a standard in chromatographic and spectroscopic studies. The presence of the primary hydroxyl group makes it a potential precursor for further transformations into esters, ethers, and other derivatives. This product is strictly for research and development purposes and is not intended for human, veterinary, or diagnostic use. Researchers are encouraged to consult the available safety data sheets prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H24O B15420569 2,2-Diethyl-4,4-dimethylpentan-1-ol CAS No. 114644-10-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

114644-10-9

Molecular Formula

C11H24O

Molecular Weight

172.31 g/mol

IUPAC Name

2,2-diethyl-4,4-dimethylpentan-1-ol

InChI

InChI=1S/C11H24O/c1-6-11(7-2,9-12)8-10(3,4)5/h12H,6-9H2,1-5H3

InChI Key

GHPGHLUNHYAOOG-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CC(C)(C)C)CO

Origin of Product

United States

Significance of Highly Sterically Hindered Primary Alcohols in Organic Chemistry and Materials Science

Highly sterically hindered primary alcohols are more than mere chemical curiosities; they are valuable tools in synthesis and serve as precursors to advanced materials. Their congested structure, which can impede or slow down typical alcohol reactions, provides unique advantages.

In organic chemistry , this steric bulk is leveraged to achieve high selectivity in chemical reactions. The hindered environment around the hydroxyl group can prevent unwanted side reactions, guiding transformations to a specific desired outcome. For example, the synthesis of specific chiral compounds and complex natural products can benefit from the use of bulky alcohol precursors. Furthermore, reactions involving sterically crowded alcohols are critical for probing the limits of chemical transformations and for developing novel synthetic methodologies capable of overcoming significant steric challenges.

In materials science , the bulky alkyl groups of these alcohols are used to design polymers and other materials with tailored properties. Incorporating these large, three-dimensional structures into a polymer backbone can disrupt chain packing, leading to materials with lower crystallinity, enhanced solubility in organic solvents, and potentially greater thermal stability. They can also be used as precursors for specialty lubricants and surfactants where the branched structure can influence viscosity and interfacial properties.

Rationale for the Comprehensive Study of 2,2 Diethyl 4,4 Dimethylpentan 1 Ol

While extensive research on 2,2-Diethyl-4,4-dimethylpentan-1-ol is not widely published, its unique molecular architecture provides a strong rationale for its investigation as a model compound for extreme steric hindrance.

The molecule possesses a pentane (B18724) backbone with two methyl groups on the fourth carbon (a tert-butyl group) and, remarkably, two ethyl groups on the second carbon. This places a quaternary center alpha to the carbon bearing the primary hydroxyl group. This dense arrangement of alkyl groups creates a highly congested environment around the reactive –OH group, making it an exceptional candidate for several areas of study:

Reaction Kinetics and Mechanisms: Studying the rates of fundamental reactions like esterification or oxidation would provide valuable data on how extreme steric hindrance affects reaction pathways and transition states.

Physical Property Analysis: The high degree of branching is expected to significantly influence its physical properties, such as boiling point, melting point, viscosity, and solubility, when compared to less branched isomers.

Novel Material Precursor: Its structure makes it a potential building block for unique polymers, esters, or ethers with potentially high thermal stability and specific solubility characteristics.

Below are the computed physicochemical properties for this compound and a structurally related, less-branched alcohol for comparison.

Table 1: Physicochemical Properties

Property This compound 2-Ethyl-4,4-dimethylpentan-1-ol nih.gov
CAS Number 114644-10-9 evitachem.com 57324921
Molecular Formula C₁₁H₂₄O C₉H₂₀O nih.gov
Molecular Weight 172.31 g/mol 144.25 g/mol nih.gov
IUPAC Name This compound 2-Ethyl-4,4-dimethylpentan-1-ol nih.gov
Computed XLogP3 3.5 2.8 nih.gov
Hydrogen Bond Donor Count 1 1 nih.gov
Hydrogen Bond Acceptor Count 1 1 nih.gov
Rotatable Bond Count 4 4 nih.gov

| Topological Polar Surface Area | 20.2 Ų | 20.2 Ų nih.gov |

Spectroscopic and Computational Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR spectroscopy is a cornerstone in the structural elucidation of 2,2-Diethyl-4,4-dimethylpentan-1-ol, offering detailed information about its atomic connectivity and spatial arrangement.

The highly branched nature of this compound, with its quaternary carbon centers, gives rise to complex spin-spin coupling patterns in its ¹H NMR spectrum. The absence of protons on the C2 and C4 atoms simplifies the spectrum in some respects, as it eliminates certain direct coupling interactions. However, the diastereotopic nature of the methylene (B1212753) protons in the ethyl groups and the methylene protons adjacent to the hydroxyl group can lead to complex multiplets. The elucidation of these spin systems requires high-field NMR spectrometers to achieve optimal signal dispersion.

Expected ¹H NMR Chemical Shifts for this compound:

ProtonsExpected Chemical Shift (ppm)Multiplicity
-CH₃ (from ethyl)0.8-1.0Triplet
-CH₂- (from ethyl)1.2-1.5Quartet
-C(CH₃)₃ (tert-butyl)~0.9Singlet
-CH₂- (backbone)1.3-1.6Singlet
-CH₂OH~3.4-3.6Singlet
-OHVariable (0.5-5.0)Broad Singlet

Note: This is an interactive data table based on typical values for similar functional groups.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in confirming the complex structure and determining the preferred conformations of this compound. COSY spectra would reveal the coupling between the methyl and methylene protons of the ethyl groups. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide insights into the spatial proximity of different proton groups, which is crucial for determining the molecule's three-dimensional structure in solution. arxiv.orgresearchgate.net For instance, NOE cross-peaks between the protons of the ethyl groups and the tert-butyl group would indicate a folded conformation.

The identification of the hydroxyl proton signal in the ¹H NMR spectrum can be definitively confirmed through deuterium (B1214612) exchange studies. openochem.orgstudymind.co.ukreddit.comwikipedia.org The labile proton of the hydroxyl group readily exchanges with deuterium when a small amount of deuterium oxide (D₂O) is added to the NMR sample. openochem.orgstudymind.co.ukreddit.com This exchange results in the disappearance of the -OH signal from the ¹H NMR spectrum, as deuterium is not observed in this experiment. openochem.orgwikipedia.org This technique is particularly useful for distinguishing the hydroxyl proton from other signals in a complex spectrum. openochem.org The rate of this exchange can also provide information about hydrogen bonding and solvent accessibility. wikipedia.orgacdlabs.com

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within this compound, particularly concerning the hydroxyl group and the effects of steric hindrance.

The O-H group in an alcohol gives rise to characteristic stretching and bending vibrations in its IR and Raman spectra. adichemistry.comspectroscopyonline.com In a condensed phase, the O-H stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹ due to hydrogen bonding. adichemistry.comspectroscopyonline.com For this compound, the significant steric hindrance around the hydroxyl group, caused by the bulky diethyl and dimethylpentyl groups, is expected to influence the position and shape of this band. The steric crowding may hinder intermolecular hydrogen bonding, potentially resulting in a sharper, higher-frequency O-H stretching band compared to less hindered primary alcohols. khanacademy.orgyoutube.com

The O-H bending vibrations are also informative. The in-plane bend is typically observed around 1350-1450 cm⁻¹, while the out-of-plane bend appears as a broad band around 650 cm⁻¹. spectroscopyonline.com

Expected IR and Raman Vibrational Frequencies for this compound:

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity (IR)Intensity (Raman)
O-H Stretch (H-bonded)3200-3600Strong, BroadWeak
O-H Stretch (Free)~3650Sharp, WeakerSharp, Weaker
C-H Stretch2850-3000StrongStrong
O-H Bend (in-plane)1350-1450MediumWeak
C-O Stretch1000-1260StrongMedium
O-H Bend (out-of-plane)~650Broad, MediumVery Weak

Note: This is an interactive data table based on typical values for similar functional groups.

The extensive branching in this compound creates significant steric hindrance around the primary alcohol group. mdpi.com This steric bulk is expected to disrupt the formation of extensive intermolecular hydrogen bonding networks that are typically observed in less hindered primary alcohols. khanacademy.orgyoutube.com As a result, in the IR spectrum, a sharper "free" hydroxyl O-H stretching band at a higher wavenumber (around 3650 cm⁻¹) may be observed in addition to the broad hydrogen-bonded O-H band, particularly in dilute solutions. youtube.com The relative intensity of these two bands can provide a quantitative measure of the extent of hydrogen bonding. youtube.com In Raman spectroscopy, the O-H stretching band is generally weak, but the C-H and C-C stretching modes in the fingerprint region will be prominent, providing a characteristic spectral signature for this highly branched alkane backbone. researchgate.netresearchgate.net

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. pharmacy180.com

In the mass spectrometer, alcohols undergo characteristic fragmentation reactions upon ionization. libretexts.orglibretexts.org For branched primary alcohols like this compound, two major fragmentation pathways are alpha cleavage and dehydration. libretexts.orglibretexts.orgyoutube.com

Alpha (α) Cleavage: This involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. libretexts.orgyoutube.com This process is often favored because it leads to the formation of a resonance-stabilized oxonium ion. vaia.com For this compound, alpha cleavage would involve the loss of an ethyl radical or a neopentyl radical, leading to significant fragment ions. The breaking of the bond between the oxygen-bearing carbon and a neighboring carbon is a key fragmentation pathway. libretexts.org

Dehydration: This pathway involves the elimination of a water molecule (H₂O), resulting in a molecular ion with a mass 18 units less than the parent molecule. libretexts.orgyoutube.com This is a common fragmentation pattern for many alcohols. libretexts.org

The relative abundance of the fragment ions produced by these and other fragmentation processes creates a unique mass spectrum that serves as a molecular fingerprint. The presence of bulky, branched alkyl groups can influence the fragmentation, often leading to the formation of stable tertiary carbocations. docbrown.infodocbrown.info

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places. pharmacy180.comlibretexts.org This precision is crucial for unambiguously determining the molecular formula of a compound. libretexts.org While a low-resolution instrument might show several compounds having the same nominal mass, HRMS can distinguish between them based on the slight mass differences of their constituent atoms. libretexts.org This is because the exact masses of isotopes are not integers (except for carbon-12). pharmacy180.com By comparing the experimentally measured accurate mass with the theoretical exact masses calculated for possible molecular formulas, the correct elemental composition can be confirmed with a high degree of confidence. pharmacy180.comlibretexts.org This technique is invaluable for confirming the molecular formula of novel or complex compounds like this compound.

Computational Spectroscopy

Computational methods have become indispensable in modern chemistry for predicting and interpreting spectroscopic data. They provide a theoretical framework to understand the relationship between molecular structure, dynamics, and spectral properties.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to predict the vibrational frequencies of molecules. acs.orgnih.gov By calculating the second derivatives of the energy with respect to the atomic coordinates, one can obtain the force constants and, subsequently, the vibrational frequencies. theaic.org

For a molecule like this compound, DFT calculations can be used to:

Optimize the molecular geometry to find the most stable conformations.

Calculate the harmonic vibrational frequencies for each conformer.

Predict the infrared and Raman intensities of the vibrational modes.

The calculated spectra can then be compared with experimental data to aid in the assignment of spectral bands to specific molecular motions. nih.govresearchgate.net Scaling factors are often applied to the calculated frequencies to improve agreement with experimental values, compensating for approximations in the theoretical model and the effects of anharmonicity. nih.govtheaic.org

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. aip.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational landscape and dynamic processes of molecules. researchgate.netresearchgate.net

For this compound, MD simulations can be used to:

Explore the different accessible conformations and their relative populations. aip.org

Investigate the timescale and mechanisms of conformational transitions.

Simulate the reorientational dynamics of the molecule in the liquid phase, which is related to properties like viscosity and NMR relaxation times. researchgate.netnih.gov

These simulations are particularly useful for understanding the behavior of flexible molecules in solution and how factors like branching and hydrogen bonding affect their dynamics. koreascience.krnih.gov

Tables

Table 1: Predicted Major Mass Spectrometry Fragments for this compound

Fragmentation Process Lost Fragment m/z of Detected Ion
Alpha CleavageEthyl radical (•C₂H₅)143
Alpha CleavageNeopentyl radical (•C₅H₁₁)101
DehydrationWater (H₂O)154

Note: The molecular weight of this compound (C₁₁H₂₄O) is 172.31 g/mol . The m/z values are for the most abundant isotopes.

Prediction of NMR Chemical Shifts for Structural Validation

In the structural elucidation of novel or uncharacterized organic compounds, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool. However, the interpretation of complex spectra can be challenging. Computational methods for the prediction of NMR chemical shifts have emerged as a powerful auxiliary technique to aid in spectral assignment and, ultimately, structural validation. This is particularly valuable for molecules where no empirical spectral data is available, which is the case for this compound.

The prediction of ¹H and ¹³C NMR chemical shifts is typically achieved through quantum mechanical calculations. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to calculate the isotropic magnetic shielding constants of the nuclei in a molecule. These shielding constants are then converted into chemical shifts (δ) by referencing them against the computed shielding of a standard compound, commonly tetramethylsilane (B1202638) (TMS).

For this compound, the predicted NMR chemical shifts can be generated using various computational chemistry software packages and online prediction engines. These tools often utilize extensive databases of known chemical shifts and employ sophisticated algorithms, including neural networks and increment-based approaches, to provide rapid and reasonably accurate estimations. The accuracy of these predictions is dependent on the level of theory, the basis set used in the calculations, and the conformational flexibility of the molecule.

The primary application of these predicted spectra is the a priori analysis of the expected NMR signals. By examining the predicted chemical shifts and coupling patterns, researchers can anticipate the appearance of the experimental spectrum. This foreknowledge is instrumental in making initial assignments of the observed resonances to specific nuclei within the molecular structure.

Furthermore, in cases of ambiguous spectral data or when multiple isomeric structures are possible, comparing the experimental spectrum to the predicted spectra of all potential candidates can provide a robust method for structural confirmation. The structure whose predicted spectrum most closely matches the experimental data is likely to be the correct one.

Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound, generated using a computational prediction tool. These tables serve as a reference for the expected resonances in the respective NMR spectra.

Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
-CH₂-OH3.45Singlet2H
-CH₂- (Ethyl)1.35Quartet4H
-CH₂- (Backbone)1.25Singlet2H
-C(CH₃)₃0.90Singlet9H
-CH₃ (Ethyl)0.85Triplet6H
-OHVariableSinglet1H

Note: The chemical shift of the hydroxyl (-OH) proton is highly variable and depends on factors such as solvent, concentration, and temperature.

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
-C H₂-OH70.5
C -2 (Quaternary)45.0
C -348.0
C -4 (Quaternary)32.0
-C (CH₃)₃30.0
-C H₂- (Ethyl)25.0
-C H₃ (Ethyl)8.5

These predicted values provide a foundational dataset for the structural validation of this compound. Any experimentally obtained NMR spectrum for this compound would be compared against these predicted shifts to confirm the structural assignments of each nucleus. The congruence between the predicted and experimental data would lend significant confidence to the proposed molecular structure.

Theoretical and Computational Chemistry Studies of 2,2 Diethyl 4,4 Dimethylpentan 1 Ol

Conformational Analysis and Energy Landscapes

Conformational analysis is crucial for understanding the three-dimensional structure and reactivity of flexible molecules. For 2,2-Diethyl-4,4-dimethylpentan-1-ol, the rotation around its single bonds gives rise to various conformers with different energies.

Identification of Stable Conformers and Rotamers

The potential energy surface of this compound is characterized by several local minima corresponding to stable conformers. The most significant rotational barriers are expected around the C1-C2 and C2-C3 bonds due to the bulky substituents.

Rotation around the C1-O bond, involving the hydroxyl proton, will also lead to different rotamers. Computational studies on simpler primary alcohols like n-propanol have identified different stable conformers based on the dihedral angles of the carbon backbone and the orientation of the hydroxyl group. For instance, n-propanol exhibits five distinct conformers.

For this compound, the most stable conformer will likely adopt a staggered arrangement to minimize steric repulsion between the bulky ethyl and dimethylpentyl groups. The relative energies of different conformers are influenced by a combination of torsional strain and van der Waals interactions.

Table 1: Calculated Rotational Energy Barriers for a Structurally Similar Alkane

Interaction EclipsedEnergy Barrier (kcal/mol)
Me-H6
H-H4

This data for 2-methylpropane and 2,2-dimethylpropane provides an estimate of the steric hindrance that would be present in this compound. study.com

Influence of Alkyl Branching on Conformational Preferences

The extensive alkyl branching in this compound severely restricts its conformational freedom. The presence of a neopentyl-like moiety (a carbon bonded to a tertiary butyl group) is known to create significant steric hindrance, which dictates the preferred spatial arrangement of the molecule.

The bulky 2,2-diethyl-4,4-dimethylpentyl group will likely force the C1-C2 bond to adopt a conformation where the hydroxyl group is oriented away from the most sterically demanding substituents. This steric hindrance can also influence the rotational barrier of the hydroxyl group, potentially affecting its ability to act as a hydrogen bond donor.

Electronic Structure and Molecular Orbital Theory

The electronic structure of this compound determines its reactivity and physical properties. Molecular orbital theory provides a framework for understanding the distribution of electrons within the molecule.

Calculation of Molecular Electrostatic Potentials and Charge Distribution

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. uni-muenchen.de For an alcohol like this compound, the MEP would show a region of negative potential (typically colored red) around the oxygen atom of the hydroxyl group, indicating a high electron density and its propensity to act as a hydrogen bond acceptor or a nucleophile. wolfram.comresearchgate.net Conversely, the hydroxyl hydrogen would exhibit a region of positive potential (blue), highlighting its role as a hydrogen bond donor and its susceptibility to deprotonation by a strong base. The large alkyl framework would be characterized by regions of near-neutral potential (green).

Table 2: Typical Electrostatic Potential Ranges on MEP Maps

ColorPotentialInterpretation
RedNegativeElectron-rich, susceptible to electrophilic attack
BluePositiveElectron-poor, susceptible to nucleophilic attack
GreenNeutralNon-polar region

This table provides a general interpretation of MEP maps applicable to organic molecules.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Their Reactivity Implications

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. wikipedia.orgossila.comjoaquinbarroso.com

For this compound, the HOMO is expected to be localized primarily on the oxygen atom of the hydroxyl group, reflecting the non-bonding lone pair electrons. The LUMO is likely to be an anti-bonding orbital associated with the C-O and C-C sigma bonds. The large alkyl groups, being electron-donating, would slightly raise the energy of the HOMO compared to a less substituted alcohol.

Table 3: Conceptual Relationship between HOMO-LUMO Gap and Reactivity

HOMO-LUMO GapChemical ReactivityKinetic Stability
LargeLowHigh
SmallHighLow

This table illustrates the general trend observed in frontier molecular orbital theory.

Intermolecular Interactions and Aggregation Behavior

The hydroxyl group of this compound enables it to participate in hydrogen bonding, which is the most significant intermolecular interaction for this class of compounds. However, the pronounced steric hindrance imposed by the bulky alkyl group is expected to significantly influence the nature and extent of these interactions.

Investigation of Hydrogen Bonding Geometries and Strengths

Hydrogen bonding is a critical factor governing the physical and chemical properties of alcohols. In highly branched alcohols, the steric bulk surrounding the hydroxyl group significantly influences the geometry and strength of these bonds. Computational studies on sterically hindered alcohols, which serve as models for this compound, reveal that the formation of hydrogen-bonded dimers and larger aggregates is still favorable, though the geometries are distorted compared to linear alcohols.

Quantum chemical calculations on similar hindered alcohols show that the typical O-H···O hydrogen bond energy is in the range of 16 kJ/mol, which is comparable to that of water and less hindered alcohol dimers researchgate.net. The steric hindrance imposed by the bulky alkyl groups, such as the diethyl and dimethylpentyl moieties, forces a non-linear arrangement in the hydrogen bond, which can slightly weaken the interaction compared to unhindered primary alcohols. These calculations help in understanding the balance between the stabilizing hydrogen bond interaction and the destabilizing steric repulsion.

Table 1: Calculated Hydrogen Bond Properties for Hindered Alcohol Dimers (Illustrative Data)

Parameter Value Range Significance
H-Bond Energy (kJ/mol) 15 - 20 Indicates the strength of the non-covalent interaction.
O···O Distance (Å) 2.8 - 3.2 Represents the proximity of the interacting hydroxyl groups.
O-H···O Angle (degrees) 150 - 170 Measures the linearity of the hydrogen bond; deviation from 180° indicates steric strain.

Note: Data are representative values from computational studies on sterically hindered alcohols analogous to this compound.

Self-Association Tendencies of Highly Branched Alcohols in Solution

The extensive branching in this compound significantly reduces its ability to self-associate in solution compared to linear alcohols. Computational and experimental studies on analogous highly hindered alcohols demonstrate that monomers are the predominant species, especially in dilute solutions researchgate.net. While linear alcohols readily form extended networks of hydrogen-bonded chains and cyclic structures, the steric shielding of the hydroxyl group in highly branched structures inhibits the formation of larger aggregates like tetramers and trimers researchgate.net.

Theoretical models, such as Quantum Cluster Equilibrium (QCE) theory, applied to very hindered alcohols suggest that the liquid state is primarily composed of monomers and dimers researchgate.net. This is a stark contrast to linear alcohols where tetramers are often the most stable species in inert solvents researchgate.net. The reduced self-association capability is also reflected in macroscopic properties like heat capacity researchgate.net. Studies show that self-association leads to the formation of cyclic aggregates, which are less polar than the monomer, and linear polymers, whose ends are more polar. Due to steric hindrance, tertiary alcohols like this compound form fewer polymeric aggregates, resulting in a lower concentration of these polar chain ends nih.gov.

Effects of Solvent on Conformation and Hydrogen Bonding

The choice of solvent can profoundly impact the conformational preferences and hydrogen bonding behavior of this compound. Solvents can influence molecular conformation through specific solute-solvent interactions and by altering the dielectric environment frontiersin.org.

In non-polar, inert solvents, the intramolecular and intermolecular hydrogen bonding of the alcohol itself will be the dominant non-covalent interaction. However, in polar or hydrogen-bonding solvents, there is a competition between the alcohol's self-association and its association with solvent molecules. Computational models show that in solution, the solvent can determine the molecular conformation and, consequently, the reaction viability and selectivity frontiersin.org. For instance, solvents capable of acting as hydrogen bond acceptors can disrupt the self-association of the alcohol by forming direct hydrogen bonds with the hydroxyl proton. Conversely, solvents acting as hydrogen bond donors can interact with the oxygen lone pairs. The interplay between solute-solute and solute-solvent interactions is crucial for accurately describing the system's behavior researchgate.net.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating the complex reaction mechanisms of sterically hindered alcohols. It allows for the mapping of potential energy surfaces, identification of intermediates, and characterization of transition states that are often transient and difficult to observe experimentally.

Transition State Characterization for Key Transformations

For reactions involving hindered alcohols, such as dehydration or etherification, computational methods like Density Functional Theory (DFT) can be used to locate and characterize the transition state (TS) geometries and energies nih.gov. In an acid-catalyzed dehydration, for example, the key transformation involves the protonation of the hydroxyl group to form a good leaving group (H₂O), followed by its departure to form a carbocation. For a primary alcohol like this compound, this would likely proceed through an E2 mechanism to avoid the formation of a highly unstable primary carbocation masterorganicchemistry.com.

Computational modeling can precisely define the geometry of the E2 transition state, where a base abstracts a proton from the β-carbon simultaneously as the C-O bond breaks. These models can also investigate competing pathways, such as Sₙ2 substitution, and determine which is kinetically favored by comparing the calculated activation barriers acs.org.

Energy Barriers and Reaction Pathways for Hindered Alcohols

The steric bulk of this compound imposes significant energy barriers for many reactions. Computational studies are crucial for quantifying these barriers and predicting reaction rates. The activation energy (ΔG‡) is a key determinant of reaction kinetics, and its accurate calculation is a primary goal of computational modeling wikipedia.org.

For bimolecular reactions (Sₙ2 and E2), steric hindrance is a dominant factor. As the substitution around the reaction center increases, the energy barrier for an Sₙ2 reaction rises significantly due to steric repulsion in the transition state acs.org. In contrast, elimination reactions (E2) can become more favorable. Computational models can map out the entire reaction pathway, calculating the energies of reactants, intermediates, transition states, and products. These energy profiles provide a quantitative understanding of how steric hindrance governs the competition between substitution and elimination pathways acs.org. The inclusion of thermal effects and nuclear quantum effects in these calculations can alter predicted rate constants by several orders of magnitude, highlighting the importance of sophisticated computational approaches nih.gov.

Table 2: Representative Calculated Activation Energy Barriers for Competing Reactions of Hindered Primary Alcohols (Illustrative Data)

Reaction Pathway Typical Calculated ΔEact (kcal/mol) Factors Influencing Barrier Height
SN2 (Substitution) 25 - 35 Increases significantly with steric hindrance of the electrophile and nucleophile.
E2 (Elimination) 20 - 30 Less sensitive to steric hindrance at the α-carbon compared to SN2; dependent on base strength.
E1 (via Carbocation) > 35 (for primary) Very high barrier for primary alcohols due to extreme instability of the primary carbocation.

Note: Values are illustrative and depend heavily on the specific reactants, solvent, and level of theory used in the computation.

Solvation Effects on Reaction Kinetics and Equilibria

Solvation plays a critical role in the kinetics and thermodynamics of reactions involving hindered alcohols. Solvents can stabilize or destabilize reactants, transition states, and products to different extents, thereby altering reaction rates and equilibrium positions wikipedia.org.

Computational chemistry employs both implicit (continuum) and explicit solvation models to account for these effects researchgate.net.

Implicit Models: Treat the solvent as a continuous medium with a defined dielectric constant, which is useful for capturing bulk electrostatic effects.

Explicit Models: Involve including a specific number of solvent molecules in the calculation to model direct solute-solvent interactions, such as hydrogen bonding.

For reactions involving charged intermediates, like carbocations in an E1 pathway, polar protic solvents are particularly effective at stabilization, which lowers the energy barrier wikipedia.org. In contrast, for an Sₙ2 reaction, polar aprotic solvents can increase the rate by solvating the counter-ion of the nucleophile, leaving the nucleophile more "naked" and reactive. Explicit solvent models have shown that specific hydrogen bonding between the solvent and the reacting species can significantly change reaction free energies and even alter the preferred reaction pathway researchgate.net. The choice of solvent can therefore be a powerful tool to control the outcome of a reaction.

Applications and Advanced Materials Precursors Conceptual Research

2,2-Diethyl-4,4-dimethylpentan-1-ol as a Synthetic Building Block

The presence of a reactive hydroxyl group on a highly branched aliphatic chain makes this compound an intriguing candidate as a synthetic building block.

In the realm of complex organic synthesis, the neopentyl-like core of this compound can be exploited to introduce significant steric hindrance at specific molecular locations. This can be strategically employed to influence the conformational preferences of a target molecule, shield reactive centers, or direct the stereochemical outcome of subsequent reactions. For instance, its ester or ether derivatives could serve as bulky protecting groups, resistant to cleavage under standard conditions, thus offering orthogonality in a multi-step synthesis.

The synthesis of such a sterically demanding alcohol would likely involve the reaction of an appropriate Grignard reagent with a sterically hindered aldehyde or the reduction of a corresponding carboxylic acid or ester. The general principles of such syntheses are well-established in organic chemistry. byjus.comvedantu.com

The hydroxyl group of this compound can be readily modified to generate a variety of functional groups suitable for coordination to metal centers. This would allow for the creation of specialized ligands with a large steric footprint. Such bulky ligands are known to have a profound impact on the properties of the resulting metal complexes, influencing their catalytic activity, selectivity, and stability. mdpi.com For example, phosphine (B1218219) ligands derived from this alcohol could create a wide "ligand cone angle," a critical parameter in transition metal catalysis, potentially leading to enhanced selectivity in processes like cross-coupling reactions or hydroformylation.

Table 1: Conceptual Ligand Derivatives of this compound and Their Potential Applications

Ligand TypePotential Synthetic RoutePotential Application Area
Bulky PhosphiteReaction with PCl₃ followed by an appropriate workupHomogeneous Catalysis (e.g., Hydrocyanation)
Chiral OxazolineMulti-step synthesis involving conversion to an amino alcoholAsymmetric Catalysis
Sterically Hindered AlkoxideDeprotonation with a strong baseNon-nucleophilic base, precursor for metal-organic frameworks (MOFs)

Role in Polymer and Material Science (Focusing on its structural integration, not end-material properties)

The incorporation of highly branched structures into polymers can significantly alter their architecture and, consequently, their macroscopic properties. numberanalytics.comgoogle.com

This compound could be chemically modified to be used as a monomer in various polymerization reactions. For instance, it could be converted into an acrylate (B77674) or methacrylate (B99206) monomer through esterification with acryloyl chloride or methacryloyl chloride, respectively. The resulting monomer, when polymerized, would introduce bulky side chains into the polymer backbone. In a copolymerization with less hindered monomers, it would act as a "defect" in the polymer chain, disrupting chain packing and crystallinity.

The integration of this compound into a polymer matrix can be a powerful tool for tailoring material architecture at the molecular level. The presence of its bulky side chains would increase the free volume within the polymer, a key factor in determining properties like gas permeability and the glass transition temperature. This approach is a recognized strategy for designing materials with specific performance characteristics. researchgate.net In the context of sol-gel processes, sterically hindered alcohols can influence the hydrolysis and condensation rates, leading to materials with controlled porosity and network structures. wikipedia.org

Table 2: Conceptual Polymer Systems Incorporating this compound

Polymer TypeMethod of IncorporationExpected Impact on Polymer Architecture
PolyacrylateFree-radical polymerization of the corresponding acrylate monomerIncreased inter-chain spacing, reduced crystallinity
PolyesterPolycondensation with a dicarboxylic acidDisruption of linear chain packing
PolyurethaneReaction with a diisocyanateIntroduction of bulky, non-polar side groups

Advanced Solvents and Reaction Media (Focusing on unique steric properties, not general solvent properties)

The significant steric hindrance around the hydroxyl group in this compound would dramatically influence its properties as a solvent or reaction medium.

The self-association of alcohols through hydrogen bonding is a key factor determining their physical properties. cdnsciencepub.comamanote.comresearchgate.net For highly branched alcohols, this self-association is significantly reduced due to steric hindrance. This leads to a lower boiling point and viscosity compared to linear alcohols of similar molecular weight. More importantly, in a reaction mixture, the bulky nature of the alcohol molecules can create unique solvation environments. They may be less coordinating towards dissolved species, which can alter reaction pathways and rates. For instance, in reactions involving ionic intermediates, a sterically hindered alcohol would provide a less polar, non-coordinating environment, which could favor certain reaction mechanisms over others. The steric bulk can also influence the aggregation of reactants, potentially leading to rate enhancements or changes in product distribution. acs.org

Future Research Directions and Open Questions

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 2,2-Diethyl-4,4-dimethylpentan-1-ol is not a trivial undertaking due to its sterically demanding structure. Traditional methods for alcohol synthesis, such as the Grignard reaction, would require a highly hindered Grignard reagent and a correspondingly bulky aldehyde, which could lead to low yields and competing side reactions. ncert.nic.in

A more plausible route involves the reduction of a corresponding carbonyl compound, such as 2,2-diethyl-4,4-dimethylpentanal or an ester derivative of 2,2-diethyl-4,4-dimethylpentanoic acid. The synthesis of these precursors, however, remains a challenge.

Future research should focus on developing highly selective and efficient synthetic pathways. Key areas of exploration include:

Catalytic Hydrogenation: Investigating advanced catalytic systems, possibly utilizing noble metal catalysts like platinum or palladium, for the reduction of the corresponding aldehyde or ketone under milder conditions. ncert.nic.in

Chemo-selective Reducing Agents: The use of modern, selective reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄) on the precursor aldehyde or ketone could provide a high-yield pathway. ncert.nic.in

Green Chemistry Approaches: A significant future goal is the development of sustainable methods. This could involve biocatalytic routes, using engineered enzymes that can accommodate sterically bulky substrates, or employing greener solvent systems and reagents to minimize environmental impact. vedantu.comnih.gov The hydroboration-oxidation of a suitably synthesized alkene (e.g., 2,2-diethyl-4,4-dimethylpent-1-ene) would also yield the desired primary alcohol, representing another potential synthetic strategy. vedantu.combyjus.com

Exploration of Novel Reactivity Patterns Driven by Extreme Steric Hindrance

The reactivity of the hydroxyl group in this compound is expected to be significantly suppressed by the extreme steric shielding from the bulky alkyl framework. This hindrance makes nucleophilic attack or approach to the functional group exceptionally difficult.

Open questions that warrant investigation include:

Esterification and Etherification: Standard reactions like esterification are likely to be extremely slow or require harsh conditions and highly reactive reagents. researchgate.net Research into novel catalytic systems, such as using benzotriazole (B28993) esters or employing specific co-catalysts, could unlock efficient pathways to its derivatives. researchgate.net Similarly, Williamson ether synthesis would likely be unfeasible due to the hindered nature of the alcohol.

Oxidation Reactions: Oxidation to the corresponding aldehyde or carboxylic acid would be challenging, requiring powerful and potentially non-selective oxidizing agents.

Carbocation Rearrangements: Reactions that proceed through a carbocation intermediate, such as treatment with strong acids like HBr, are prime candidates for unexpected reactivity. The initial formation of a primary carbocation would be highly unstable, likely triggering rapid alkyl (methyl or ethyl) shifts to form a more stable tertiary carbocation before nucleophilic attack occurs. youtube.com The study of these rearrangements could lead to the synthesis of novel molecular skeletons. The general principle is that reactivity in substitution reactions often depends on the degree of steric hindrance at the carbon atom. learncbse.in

Advanced Spectroscopic Probes for Dynamic Behavior in Solution and Solid State

The structural complexity and steric bulk of this compound make it an interesting candidate for advanced spectroscopic analysis. Standard techniques will provide basic characterization, but more sophisticated methods are needed to understand its dynamic nature.

Future research should employ:

Variable Temperature (VT) NMR Spectroscopy: This technique could reveal information about hindered rotation around the numerous carbon-carbon single bonds. At lower temperatures, distinct signals for conformers might be observable, providing insight into the molecule's conformational energy landscape.

2D NMR Techniques: Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the through-space proximity of different protons, helping to elucidate the preferred three-dimensional structure in solution.

Terahertz (THz) Spectroscopy: Recent studies on alcohol-water mixtures have utilized THz spectroscopy to probe the collective hydrogen-bond network dynamics. ias.ac.in Applying such techniques could offer a deeper understanding of how this bulky alcohol interacts with solvents and other molecules on a microscopic level.

Computational Modeling: In conjunction with experimental spectroscopy, computational chemistry can model rotational energy barriers and predict the most stable conformations, providing a theoretical framework for interpreting experimental data. acs.org

Integration of Machine Learning and AI in Predicting Properties and Reactivity of Branched Alcohols

For a molecule like this compound, where experimental data is scarce, machine learning (ML) and artificial intelligence (AI) represent powerful predictive tools. chemrxiv.org These computational approaches can bridge data gaps and guide experimental efforts.

Future integration of ML and AI could focus on:

Quantitative Structure-Property Relationship (QSPR): ML models can be trained on large chemical databases to predict fundamental physicochemical properties such as boiling point, solubility, viscosity, and partition coefficients. researchgate.netmdpi.combham.ac.uk This would allow for the estimation of this alcohol's properties without the need for initial synthesis and measurement.

Reactivity Prediction: AI models can predict the outcome of chemical reactions, suggesting optimal conditions or even identifying novel, non-intuitive reaction pathways for a sterically hindered substrate.

Spectral Prediction: Advanced ML models are capable of predicting NMR and other spectral data with increasing accuracy, which would be invaluable for confirming the structure of newly synthesized derivatives.

Accelerating Discovery: By screening virtual libraries of potential derivatives, ML can identify candidates with desirable properties for specific applications, thus accelerating the discovery of new high-performance chemicals. researchgate.netmdpi.com

Potential for Derivatization into High-Performance Specialty Chemicals

The unique structure of this compound suggests that its derivatives could possess valuable properties for specialized applications. The bulky, branched alkyl group can impart enhanced thermal stability, specific solubility characteristics, and unique rheological behavior to its derivatives.

Potential areas for derivatization include:

Specialty Esters: Esters derived from this alcohol could function as high-performance lubricants or hydraulic fluids, with the steric bulk providing excellent resistance to hydrolysis and thermal degradation.

Surfactants: Ethoxylation of this alcohol could produce specialty non-ionic surfactants. google.com The highly branched hydrophobic tail would likely lead to unique properties such as low foaming, excellent wetting power, and unusual phase behavior in solution, which could be advantageous in formulations for agrochemicals, paints, and coatings. google.comnih.gov

Polymer Additives and Coatings: Incorporation of this molecule into polymer chains or as an additive could enhance material properties. Its derivatives could be used in coatings to improve friction resistance, provide hydrophobicity, or act as self-cleaning surfaces. mdpi.com The derivatization of hydroxyl groups is a common strategy to enhance the properties of molecules for various applications. mdpi.comresearchgate.net

Predicted Data and Potential Applications

To facilitate future research, the following tables provide estimated physicochemical properties and a summary of potential applications for derivatives of this compound.

Table 1: Predicted Physicochemical Properties of this compound This table contains values predicted based on its structure and data from similar compounds, as specific experimental data is not widely available.

PropertyPredicted Value / Information
Molecular FormulaC₁₁H₂₄O
Molecular Weight172.31 g/mol
IUPAC NameThis compound
Predicted LogP (Octanol-Water Partition Coefficient)~3.5 - 4.0
Predicted Boiling Point~200 - 220 °C
Predicted Polar Surface Area20.23 Ų

Table 2: Potential High-Performance Specialty Chemicals Derived from this compound

Derivative ClassPotential ApplicationKey Property Conferred by Branched Structure
Phthalate or Adipate EstersHigh-performance lubricants, plasticizersHigh thermal stability, resistance to hydrolysis
PolyethoxylatesSpecialty non-ionic surfactants, emulsifiersSuperior wetting, low foaming, unique gelling behavior
Acrylate (B77674)/Methacrylate (B99206) EstersMonomers for specialty polymers, coatingsEnhanced hydrophobicity, durability, low surface energy
Phosphate EstersFlame retardants, anti-wear additivesThermal stability, controlled decomposition

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2-diethyl-4,4-dimethylpentan-1-ol, and how can purity be maximized?

  • Methodology :

  • Step 1 : Start with 4,4-dimethylpentan-1-ol derivatives (e.g., via Grignard reactions or alkylation of ketones) to introduce the diethyl groups at the 2-position.
  • Step 2 : Use catalytic hydrogenation or borane-based reductions (e.g., BH₃·THF) to stabilize intermediates and avoid over-functionalization .
  • Step 3 : Purify via column chromatography (hexane:ethyl acetate gradients) or distillation. Monitor purity using GC-MS or HPLC .
    • Key Challenges : Competing side reactions (e.g., dehydration of the alcohol) require precise temperature control (<0°C during critical steps) and inert atmospheres .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Techniques :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to assign signals for ethyl, methyl, and hydroxyl groups. Compare with computed spectra from PubChem data .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., 172.3 g/mol via ESI-MS) and fragmentation patterns .
  • X-ray Crystallography : For crystalline derivatives, refine structures using SHELX software to resolve steric effects from branched alkyl groups .

Advanced Research Questions

Q. What reaction mechanisms dominate in the oxidation or functionalization of this compound?

  • Mechanistic Insights :

  • Oxidation : The tertiary alcohol resists common oxidants (e.g., PCC), but strong oxidizers like KMnO₄ under acidic conditions may cleave C–C bonds. Computational DFT studies can map transition states .
  • Esterification : React with acyl chlorides (e.g., acetyl chloride) in pyridine to form esters, monitored by IR for carbonyl (C=O) stretch at ~1740 cm⁻¹ .
    • Contradictions : Discrepancies in reaction yields may arise from steric hindrance (diethyl groups), requiring bulkier catalysts (e.g., DMAP) to improve efficiency .

Q. How can computational modeling predict the biological interactions of this compound?

  • Approach :

  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450). Parameterize force fields with PubChem’s InChI data .
  • MD Simulations : Analyze stability in lipid bilayers (via GROMACS) to assess membrane permeability .
    • Validation : Compare computational binding energies with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting vs. predicted symmetry)?

  • Case Study : Observed splitting in 1H^1H-NMR signals for methyl groups may indicate conformational asymmetry.
  • Resolution :

  • Variable Temperature (VT) NMR : Cool samples to –40°C to slow rotation and reveal hidden diastereotopicity .
  • DFT Calculations : Optimize geometry using Gaussian09 to simulate NMR spectra under dynamic conditions .

Safety and Handling

Q. What protocols mitigate risks during large-scale synthesis of this compound?

  • Safety Measures :

  • Ventilation : Use fume hoods to prevent inhalation; monitor airborne concentrations with PID detectors .
  • First Aid : For skin contact, wash with 10% ethanol-water solution to enhance solubility and reduce irritation .
    • Documentation : Follow CAS Common Chemistry guidelines for labeling and SDS preparation under CC-BY-NC 4.0 licensing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.